5-(2,4-Difluorophenyl)thiazol-2-amine
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Overview
Description
5-(2,4-Difluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2,4-difluorophenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of fluorine atoms in the phenyl ring often enhances the biological activity and metabolic stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)thiazol-2-amine typically involves the reaction of 2,4-difluoroaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where 2,4-difluoroaniline reacts with thiourea in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.
Nucleophilic Substitution: The fluorine atoms in the phenyl ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Electrophilic Substitution: Halogenated derivatives of the thiazole ring.
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Scientific Research Applications
5-(2,4-Difluorophenyl)thiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)thiazol-2-amine
- 5-(2,4-Dichlorophenyl)thiazol-2-amine
- 5-(2,4-Dimethylphenyl)thiazol-2-amine
Uniqueness
5-(2,4-Difluorophenyl)thiazol-2-amine is unique due to the presence of two fluorine atoms in the phenyl ring, which can enhance its biological activity and metabolic stability compared to other similar compounds . The specific substitution pattern can also influence its reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C9H6F2N2S |
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Molecular Weight |
212.22 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6F2N2S/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
BYMJFFYZEKKJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(S2)N |
Origin of Product |
United States |
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